4,8-Dimethyl-3,7-nonadien-2-YL acetate
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Overview
Description
4,8-Dimethyl-3,7-nonadien-2-YL acetate is an organic compound belonging to the class of fatty alcohol esters. It is known for its clear, colorless liquid form and green spicy aroma. This compound is primarily used as a flavoring agent in various food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-3,7-nonadien-2-YL acetate involves the esterification of 4,8-Dimethyl-3,7-nonadien-2-ol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-3,7-nonadien-2-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,8-Dimethyl-3,7-nonadien-2-al or 4,8-Dimethyl-3,7-nonadienoic acid.
Reduction: Formation of 4,8-Dimethyl-3,7-nonadien-2-ol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
4,8-Dimethyl-3,7-nonadien-2-YL acetate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Widely used as a flavoring agent in the food industry and in the formulation of fragrances
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-3,7-nonadien-2-YL acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-3,7-nonadien-2-one: Similar structure but with a ketone group instead of an acetate group.
4,8-Dimethyl-3,7-nonadien-2-ol: The alcohol counterpart of the acetate ester.
3,7-Nonadien-2-one: Lacks the methyl groups present in 4,8-Dimethyl-3,7-nonadien-2-YL acetate.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct olfactory properties and makes it a valuable flavoring agent. Its chemical reactivity also allows for diverse applications in synthetic chemistry .
Properties
CAS No. |
1124342-26-2 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(3E)-4,8-dimethylnona-3,7-dien-2-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-10(2)7-6-8-11(3)9-12(4)15-13(5)14/h7,9,12H,6,8H2,1-5H3/b11-9+ |
InChI Key |
AZPPBYINNXLPQZ-PKNBQFBNSA-N |
Isomeric SMILES |
CC(/C=C(\C)/CCC=C(C)C)OC(=O)C |
Canonical SMILES |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
density |
0.890-0.900 |
physical_description |
Clear colourless liquid; Green spicy aroma |
solubility |
Insoluble in water; soluble in most non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
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